2,3,5-Trichloro-4,6-difluoropyridine
Overview
Description
2,3,5-Trichloro-4,6-difluoropyridine is a chemical compound . It is used for research and development purposes .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 2,3,5-Trichloro-4,6-difluoropyridine, involves the reaction of pentachloropyridine and potassium fluoride . The reaction is conducted under essentially anhydrous conditions in N-methylpyrrolidone solvent at temperatures below 170°C .Molecular Structure Analysis
The molecular formula of 2,3,5-Trichloro-4,6-difluoropyridine is C5Cl3F2N . Its molecular weight is 218.42 g/mol .Chemical Reactions Analysis
The solid phase mid FTIR and FT-Raman spectra of 3,5-dichloro-2,4,6-trifluoropyridine has been recorded in the region of 3500-100 cm -1 . It reacts with Ni (1,5,-cyclooctadiene) 2 in the presence of triethylphosphine (PEt 3) to yield trans -Ni (PEt 3) 2 (C 5 ClF 3 N)Cl .Physical And Chemical Properties Analysis
2,3,5-Trichloro-4,6-difluoropyridine is insoluble in water . It has a molecular weight of 218.42 g/mol .Scientific Research Applications
Summary of the Application
Fluoropyridines, including 2,3,5-Trichloro-4,6-difluoropyridine, are of interest due to their interesting and unusual physical, chemical, and biological properties. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Methods of Application
The synthesis of 3,4-Difluoropyridine can be achieved by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .
Results or Outcomes
The synthesis results in the production of 3,4-Difluoropyridine with a yield of 79% .
2. Study on the Destination of 3,5,6-Trichloro-2-pyridinol
Summary of the Application
3,5,6-Trichloro-2-pyridinol (TCP), the main degradation product of the pesticides chlorpyrifos and chlorpyrifos-methyl, as well as the herbicide triclopyr, features anti-degradation and high water solubility that challenge the in situ prevention of the migration of TCP from soils to water bodies .
Methods of Application
Experiments and models were employed to explore the destination of TCP in purple soil, an Entisol with low organic matter content, large pores, and high water conductivity in southwestern China with a high ratio of biochar applied .
Results or Outcomes
The results revealed that the adsorption ability of the soil increased exponentially with the content of mixed biochar, implying a much larger increment at high content .
Safety And Hazards
properties
IUPAC Name |
2,3,5-trichloro-4,6-difluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl3F2N/c6-1-3(9)2(7)5(10)11-4(1)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUKVOVSTRWNSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl3F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067844 | |
Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trichloro-4,6-difluoropyridine | |
CAS RN |
34415-31-1 | |
Record name | 2,3,5-Trichloro-4,6-difluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34415-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034415311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.